N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N-pyridin-2-ylglycinamide
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Overview
Description
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N-pyridin-2-ylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical synthesis and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N-pyridin-2-ylglycinamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-chlorophenylamine, phenylsulfonyl chloride, and pyridine-2-carboxylic acid. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of N2-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N-pyridin-2-ylglycinamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The purification process may involve recrystallization or chromatography techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N-pyridin-2-ylglycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N-pyridin-2-ylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N2-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N-pyridin-2-ylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-bromophenyl)-N~2~-(phenylsulfonyl)-N-pyridin-2-ylglycinamide
- N~2~-(3-fluorophenyl)-N~2~-(phenylsulfonyl)-N-pyridin-2-ylglycinamide
- N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-2-ylglycinamide
Uniqueness
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N-pyridin-2-ylglycinamide is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and interactions with biological targets. The combination of the chlorophenyl and phenylsulfonyl groups provides a distinct set of chemical properties that can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-15-7-6-8-16(13-15)23(27(25,26)17-9-2-1-3-10-17)14-19(24)22-18-11-4-5-12-21-18/h1-13H,14H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGTKZLVLFYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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